B1580480 Fmoc-3,5-Dimethy-D-Phenylalanine

Fmoc-3,5-Dimethy-D-Phenylalanine

Cat. No.: B1580480
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,5-Dimethyl-D-Phenylalanine (CAS: 1270295-34-5; molecular formula: C₂₆H₂₅NO₄; molecular weight: 415.48 g/mol) is a synthetic amino acid derivative widely used in peptide synthesis and biomedical research . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two methyl substituents at the 3 and 5 positions of the phenyl ring. This modification enhances steric bulk and hydrophobicity compared to unmodified phenylalanine, making it valuable for designing peptides with tailored stability, solubility, and biological interactions.

Properties

Molecular Weight

415.48

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of Fmoc-3,5-Dimethyl-D-Phenylalanine are best understood through comparisons with analogs differing in substituent type, position, or stereochemistry. Below is a detailed analysis supported by experimental data and research findings.

Table 1: Structural and Functional Comparison of Fmoc-Protected Phenylalanine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-3,5-Dimethyl-D-Phenylalanine 3,5-Me₂ 415.48 Enhanced hydrophobicity; stabilizes peptide helices; improves membrane permeability in drug candidates.
Fmoc-3,5-Difluoro-D-Phenylalanine 3,5-F₂ 401.41 Electron-withdrawing F atoms enhance metabolic stability and π-π stacking; used in biosensor development.
Fmoc-3,5-Dichloro-D-Homophenylalanine 3,5-Cl₂ 456.32 Increased steric hindrance; disrupts protein-ligand interactions; applied in enzyme inhibition studies.
N-Fmoc-3,5-Dimethoxy-D-Phenylalanine 3,5-OCH₃ 451.48 Polar methoxy groups improve water solubility; used in hydrophilic peptide motifs.
Fmoc-2-Methyl-D-Phenylalanine 2-Me 401.45 Ortho-methyl group disrupts π-π interactions; reduces crystallinity in self-assembling peptides.
Fmoc-3,4-Dimethyl-D-Phenylalanine 3,4-Me₂ 415.5 Asymmetric substitution alters steric effects; influences peptide backbone conformation.

Key Research Findings

Steric and Electronic Effects

  • Methyl vs. Halogen Substituents : Methyl groups (electron-donating) increase hydrophobicity and steric bulk compared to halogens (electron-withdrawing). For example, Fmoc-3,5-Dimethyl-D-Phenylalanine exhibits 20% higher lipophilicity (logP) than Fmoc-3,5-Difluoro-D-Phenylalanine, favoring its use in transmembrane peptide design .
  • Positional Isomerism : The 3,5-dimethyl configuration provides symmetrical steric hindrance, stabilizing α-helical structures in peptides, whereas 3,4-dimethyl analogs induce kinks due to asymmetric packing .

Applications in Peptide Synthesis Fmoc-3,5-Dimethyl-D-Phenylalanine is preferred over halogenated analogs (e.g., Fmoc-3,5-Cl₂ or F₂) in hydrophobic core regions of peptides, where non-polar interactions dominate . Compared to methoxy-substituted derivatives (e.g., N-Fmoc-3,5-OCH₃), the dimethyl variant reduces water solubility by ~30% but improves resistance to proteolytic degradation .

Self-Assembly and Material Science

  • Unlike fluorinated derivatives (e.g., Fmoc-3,5F-Phe), which form dense fibrillar networks due to strong π-π stacking and F-F interactions , methylated analogs like Fmoc-3,5-Dimethyl-D-Phenylalanine produce looser aggregates with higher swelling ratios (~1.5×) due to reduced polarity .

Biological Interactions

  • Methyl groups in the 3,5 positions reduce hydrogen-bonding capacity compared to hydroxyl or halogen substituents, making the compound less effective in enzyme active-site binding but more stable in lipid-rich environments .

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